6-Chloro-1H-indazol-5-amine
Overview
Description
6-Chloro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position and an amino group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications, including anti-inflammatory, anticancer, and antimicrobial treatments .
Mechanism of Action
Target of Action
Indazole derivatives have been known to interact with a variety of targets, including kinases . The introduction of different substituted aromatic groups at the C-5 position allows the simultaneous exploration of more targets of action with kinases .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth . For instance, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .
Biochemical Pathways
Indazole derivatives have been reported to have a wide variety of biological properties, suggesting they may interact with multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Cellular Effects
Some indazole derivatives have shown to have significant effects on various types of cells and cellular processes . For example, certain indazole derivatives have been found to inhibit the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Molecular Mechanism
Some indazole derivatives have been found to inhibit COX-2, suggesting that they may exert their effects at the molecular level by binding to this enzyme and inhibiting its activity .
Temporal Effects in Laboratory Settings
It is known that indazole derivatives can exhibit different effects over time in laboratory settings .
Dosage Effects in Animal Models
Some indazole derivatives have shown to have different effects at different dosages in animal models .
Transport and Distribution
Some indazole derivatives have been found to interact with various transporters and binding proteins .
Subcellular Localization
Some indazole derivatives have been found to localize to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole core .
Industrial Production Methods: Industrial production of 6-Chloro-1H-indazol-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or silver catalysts, are often employed due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6-Chloro-1H-indazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes
Comparison with Similar Compounds
- 5-Aminoindazole
- 6-Amino-3-chloro-1H-indazole
- 7-Bromo-4-chloro-1H-indazol-3-amine
Comparison: 6-Chloro-1H-indazol-5-amine is unique due to the specific positioning of the chlorine and amino groups on the indazole ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For example, the presence of the chlorine atom at the 6th position may enhance its ability to interact with certain molecular targets, making it a valuable compound for medicinal chemistry .
Properties
IUPAC Name |
6-chloro-1H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCDYBREEPULBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621631 | |
Record name | 6-Chloro-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221681-75-0 | |
Record name | 6-Chloro-1H-indazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221681-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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